molecular formula C9H11ClN2 B12098339 2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine

2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B12098339
M. Wt: 182.65 g/mol
InChI Key: IEVYMQKRNGSTKJ-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine is an organic compound with the molecular formula C(9)H({11})ClN(_2). This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom and an amine group in its structure makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine typically involves the following steps:

    Starting Material: The synthesis often begins with 2-chloroaniline.

    Cyclization: The 2-chloroaniline undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the quinoline ring.

    Reduction: The resulting quinoline derivative is then reduced to form the tetrahydroquinoline structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the cyclization, reduction, and amination steps sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents such as sodium azide (NaN(_3)) or thiourea.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Chemical Reactivity: The presence of the chlorine atom and amine group allows for various chemical transformations, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroquinolin-8-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-Chloroquinoline: Contains the chlorine atom but lacks the tetrahydro and amine groups, leading to different chemical properties.

    8-Aminoquinoline: Similar structure but without the tetrahydro component, affecting its overall stability and reactivity.

Uniqueness

2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine is unique due to the combination of the chlorine atom and the tetrahydroquinoline structure, which provides a balance of reactivity and stability. This makes it a versatile compound for various chemical and biological applications.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

2-chloro-5,6,7,8-tetrahydroquinolin-8-amine

InChI

InChI=1S/C9H11ClN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h4-5,7H,1-3,11H2

InChI Key

IEVYMQKRNGSTKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=N2)Cl)N

Origin of Product

United States

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